Aurora B Inhibitor 1 Exhibits a Unique JAK/Aurora Dual Inhibitory Profile Not Found in Barasertib
Unlike the highly selective Aurora B inhibitor Barasertib (AZD1152-HQPA), which exhibits minimal activity against JAK2 , Aurora B inhibitor 1 has a defined secondary pharmacology as a potent inhibitor of both JAK2 and JAK3. This off-target profile is quantifiable and must be accounted for in experimental design. The compound inhibits JAK2 with a Ki of <0.10 μM and JAK3 with a Ki of <0.25 μM .
| Evidence Dimension | Secondary Kinase Inhibition Profile |
|---|---|
| Target Compound Data | JAK2 Ki <0.10 μM; JAK3 Ki <0.25 μM |
| Comparator Or Baseline | Barasertib (AZD1152-HQPA) demonstrates low activity against JAK2 in a 50-kinase panel. |
| Quantified Difference | Aurora B inhibitor 1 has measurable JAK2/3 inhibitory activity, a feature not present in Barasertib. |
| Conditions | Biochemical Ki determination from patent WO2007059299A1. |
Why This Matters
This matters for selection because experiments aiming to dissect pure Aurora B function from JAK/STAT signaling require an inhibitor without this secondary activity (e.g., Barasertib), whereas studies in hematological malignancies may leverage this dual-target profile.
